molecular formula C7H11F2NO2 B13148127 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid

Cat. No.: B13148127
M. Wt: 179.16 g/mol
InChI Key: CHHULAUNJFBXKK-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C₇H₁₁F₂NO₂ and a molecular weight of 179.16 g/mol . This compound is characterized by the presence of two fluorine atoms, a propanoic acid moiety, and a 3-methylazetidin-1-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid typically involves the reaction of 3-methylazetidine with a fluorinated propanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The 3-methylazetidin-1-yl group contributes to its unique chemical properties, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-(3-ethylazetidin-1-yl)propanoic acid
  • 2,2-Difluoro-3-(3-propylazetidin-1-yl)propanoic acid
  • 2,2-Difluoro-3-(3-butylazetidin-1-yl)propanoic acid

Uniqueness

2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid is unique due to its specific combination of fluorine atoms and the 3-methylazetidin-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

2,2-difluoro-3-(3-methylazetidin-1-yl)propanoic acid

InChI

InChI=1S/C7H11F2NO2/c1-5-2-10(3-5)4-7(8,9)6(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

CHHULAUNJFBXKK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)CC(C(=O)O)(F)F

Origin of Product

United States

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